molecular formula C12H9FN2O3S B3109990 {2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 177957-48-1

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid

Cat. No.: B3109990
CAS No.: 177957-48-1
M. Wt: 280.28 g/mol
InChI Key: RWRXBHULELHWBH-UHFFFAOYSA-N
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Description

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is a compound with the molecular formula C₁₂H₉FN₂O₃S and a molecular weight of 280.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a fluorobenzoyl group, which is a benzene ring substituted with a fluorine atom and a carbonyl group. The presence of these functional groups makes this compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of {2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid typically involves the reaction of 4-fluorobenzoic acid with thiosemicarbazide to form an intermediate, which then undergoes cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the thiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRXBHULELHWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237515
Record name 2-[(4-Fluorobenzoyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177957-48-1
Record name 2-[(4-Fluorobenzoyl)amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177957-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Fluorobenzoyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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